Brassidic acid

Vue d'ensemble

Description

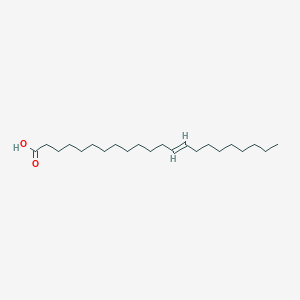

L'acide brassidique, également connu sous le nom d'acide trans-13-docosénoïque, est un composé organique classé comme un acide gras insaturé. Il contient 22 atomes de carbone et une double liaison en configuration trans. Ce composé est remarquable pour ses applications industrielles et son rôle dans divers processus chimiques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide brassidique est principalement préparé à partir de l'acide érucique (acide cis-13-docosénoïque) par un processus appelé élaidinisation. Cela implique l'isomérisation de la double liaison cis dans l'acide érucique en une double liaison trans. La réaction utilise généralement l'acide nitreux comme catalyseur. Le processus est effectué à 70°C pendant 30 minutes, suivi d'une cristallisation à partir d'éthanol à 95 %. Le rendement de cette réaction est d'environ 70 %, avec une pureté de 96-97 % .

Méthodes de production industrielle : En milieu industriel, l'acide brassidique est produit par l'oxydation de l'acide érucique, qui est abondant dans certaines huiles de graines. Le processus d'oxydation produit également de l'acide pélargonique comme coproduit .

Analyse Des Réactions Chimiques

Oxidation Reactions

Brassidic acid can undergo oxidation reactions, typically resulting in shorter-chain dicarboxylic acids.

-

Oxidizing Agents : Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

-

Ozonolysis : Erucic acid is converted to brassylic acid, a C13-dicarboxylic acid, using ozonolysis . Ozonolysis selectively cleaves the C=C bond in erucic acid .

-

Chlorine-initiated oxidation: Research has explored the chloride-initiated oxidation of both solid and supercooled liquid this compound particles .

Reduction Reactions

The double bond in this compound can be reduced to produce saturated fatty acids.

-

Reducing Agents : Hydrogen gas (H2) in the presence of a palladium catalyst (Pd) is often used for reduction. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can reduce carboxylic acids to primary alcohols5 . Diborane (B2H6) can also reduce the carboxyl group . Sodium borohydride (NaBH4) does not typically reduce carboxylic acids .

Reducing Agent Preferred Substrate Lithium aluminum hydride Ketones and carboxylic acids5 Borine Carboxylic acids Sodium borohydride Ketones

Substitution Reactions

The carboxyl group in this compound can participate in esterification and amidation reactions .

-

Esterification : Alcohols are commonly used for esterification.

-

Amidation : Amines are commonly used for amidation.

Other Reactions

-

Isomerization : this compound is prepared from erucic acid (cis-13-docosenoic acid) through elaidinization, which involves isomerizing the cis double bond in erucic acid to a trans double bond. This reaction uses nitrous acid as a catalyst and is typically performed at 70°C for 30 minutes, followed by crystallization from 95% ethanol, yielding approximately 70% with 96-97% purity.

-

Decarboxylation : Further oxidation of this compound can remove the carboxyl carbon as carbon dioxide (CO2) .

Reaction with radicals

-

This compound, used as a proxy for unsaturated organic fatty acids, reacts with chloride radicals . Research has shown that solid particles of this compound still react at 70% of the rate of liquid droplets when exposed to chloride radicals, suggesting a continuous renewal of the surface, possibly through evaporation of volatile products .

-

The ozonolysis reaction confirms particle phase, with supercooled liquid this compound droplets reacting about eight times more than solid particles with the same ozone concentration and reaction time .

Applications De Recherche Scientifique

Environmental Applications

Oxidation Studies

Research has shown that brassidic acid particles can undergo significant oxidation processes in both solid and liquid states. A study utilizing a flow tube reactor coupled with a chemical ionization mass spectrometer investigated the Cl-initiated oxidation of this compound particles at 293 K. The findings indicated that although diffusion in solid particles is reduced, this compound still reacts at approximately 70% of the rate observed in liquid droplets. This suggests that the surface of solid particles is continuously renewed, potentially enhancing their reactivity with atmospheric radicals such as Cl and OH .

Implications for Atmospheric Chemistry

The oxidation products generated from this compound include various carboxylic acids and alcohols, which have implications for atmospheric chemistry and the behavior of organic aerosols. The study highlighted that solid this compound particles produce more multiply-oxidized species compared to their liquid counterparts, indicating that phase changes can significantly influence the chemical aging of organic aerosols in the atmosphere .

Nutritional Applications

Fatty Acid Composition in Diet

this compound has been studied for its role in human nutrition and its potential health benefits. It is a component of certain oils derived from Brassica species (e.g., rapeseed oil) that are known for their favorable fatty acid profiles. Research indicates that this compound may contribute to improved lipid profiles when included in diets, potentially reducing the risk of cardiovascular diseases .

Genetic Studies on Brassica Species

Recent genetic studies have identified specific traits associated with this compound content in rapeseed (Brassica napus). For instance, a deletion in the fatty acid elongase 1 gene has been linked to the zero erucic acid trait in rapeseed, which is significant for enhancing the nutritional quality of oilseed crops . This genetic manipulation aims to optimize the fatty acid composition for better health outcomes.

Material Science Applications

Biodegradable Plastics

this compound's unique chemical properties make it a candidate for developing biodegradable plastics. Its incorporation into polymer matrices can enhance the mechanical properties while ensuring environmental sustainability. Research into the synthesis of biopolymers using this compound has shown promise in creating materials that degrade more readily than traditional plastics .

Surfactant Properties

Due to its amphiphilic nature, this compound can be utilized as a surfactant in various industrial applications. Its ability to lower surface tension makes it suitable for use in emulsions, foams, and dispersions in food and cosmetic products . The surfactant properties are particularly valuable in formulating products that require stabilization without synthetic chemicals.

Case Studies

Mécanisme D'action

The mechanism by which brassidic acid exerts its effects involves its incorporation into lipid bilayers, where it can influence membrane fluidity and function. The trans configuration of the double bond in this compound results in a more rigid structure compared to its cis counterpart, erucic acid. This rigidity can affect the physical properties of cell membranes and potentially alter cellular processes.

Comparaison Avec Des Composés Similaires

Erucic Acid (cis-13-docosenoic acid): The cis isomer of brassidic acid, which has a different configuration of the double bond.

Brassylic Acid (tridecanedioic acid): A dicarboxylic acid derived from the oxidation of erucic acid, used in the production of specialty nylons.

Uniqueness of this compound: this compound’s unique trans configuration distinguishes it from erucic acid, providing different physical and chemical properties. This makes it particularly valuable in industrial applications where specific structural characteristics are required.

Activité Biologique

Brassidic acid, known scientifically as 13(E)-docosenoic acid, is a monounsaturated fatty acid with the chemical formula C22H42O2. It is primarily derived from various species within the Brassica genus, particularly from oilseeds. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant properties, potential health benefits, and implications for nutrition and medicine.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and a double bond at the 13th carbon position. This structural configuration contributes to its unique biological activities. The compound is classified as a trans-fatty acid due to the specific arrangement of hydrogen atoms around the double bond.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been demonstrated in various studies. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress and related diseases.

- Study Findings : In a study examining Brassica incana subsp. raimondoi extracts, this compound was found to reduce reactive oxygen species (ROS) levels in HepG2 cells exposed to oxidative stress (H2O2). The extract demonstrated protective effects by preserving non-protein thiol groups (RSH) affected by oxidative damage .

| Antioxidant Activity | IC50 (mg/mL) |

|---|---|

| This compound | 1.33 ± 0.02 |

| BHT (Positive Control) | 0.07 ± 0.01 |

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

- Mechanism of Action : The fatty acid modulates the expression of pro-inflammatory cytokines and may influence lipid metabolism in inflammatory conditions .

3. Neuroprotective Effects

This compound has been linked to neuroprotective activities, particularly in models of neurodegenerative diseases.

- Case Study : In experimental models of Alzheimer's disease, this compound demonstrated the ability to reduce amyloid-beta plaque formation, which is a hallmark of the disease .

Health Implications

The consumption of this compound through dietary sources such as rapeseed oil has been associated with several health benefits:

- Cardiovascular Health : Due to its monounsaturated nature, this compound may contribute to improved lipid profiles and reduced risk of cardiovascular diseases.

- Cancer Prevention : Its chemopreventive properties have been noted in various studies, suggesting a role in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells .

Nutritional Aspects

This compound is recognized for its nutritional value, particularly in non-human primates where it contributes to essential fatty acid requirements.

Propriétés

IUPAC Name |

(E)-docos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUOLQHDNGRHBS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015913 | |

| Record name | (E)-13-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-33-2 | |

| Record name | Brassidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-13-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-docos-13-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23G5N92QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.